molecular formula C16H18N4O2S B2634514 ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852144-28-6

ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2634514
CAS No.: 852144-28-6
M. Wt: 330.41
InChI Key: YXNFIHHYXJCWRR-UHFFFAOYSA-N
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Description

Structural Significance of Indole-Triazole Hybrid Systems

The indole-triazole hybrid architecture is a hallmark of modern medicinal chemistry, combining the versatile pharmacological properties of indole derivatives with the metabolic stability and synthetic accessibility of 1,2,4-triazoles. Indole, a bicyclic heteroaromatic system, is ubiquitously present in natural products and pharmaceuticals, contributing to molecular recognition through π-π stacking, hydrogen bonding, and hydrophobic interactions. Its planar structure facilitates penetration into biological membranes, while the N–H group at the pyrrole ring enables participation in hydrogen-bonding networks critical for target binding.

Triazoles, particularly 1,2,4-triazoles, augment these properties by introducing additional hydrogen-bond acceptors and donors, enhancing water solubility, and resisting oxidative degradation. The 1,2,4-triazole ring’s dipole moment and capacity for metal coordination further expand its utility in designing enzyme inhibitors, such as those targeting cyclin-dependent kinases (CDKs) or microbial efflux pumps. In ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, the triazole moiety is substituted at the 3-position with a thioether-linked acetate group, creating a sterically and electronically balanced structure. This configuration optimizes interactions with hydrophobic binding pockets while maintaining compatibility with aqueous physiological environments.

Molecular hybridization of indole and triazole leverages complementary bioactivity profiles. For instance, indole derivatives are renowned for their anticancer and antimicrobial activities, often mediated through intercalation into DNA or inhibition of topoisomerases. Triazoles, conversely, are frequently employed as antifungal agents due to their ability to block ergosterol biosynthesis. The fusion of these systems in a single molecule enables dual mechanisms of action, as demonstrated by analogs showing concurrent inhibition of CDK4/6 and microbial growth. The ethyl group at the 4-position of the triazole ring in this compound introduces steric bulk, potentially modulating selectivity for specific biological targets by altering van der Waals interactions within enzyme active sites.

Properties

IUPAC Name

ethyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-20-15(12-9-17-13-8-6-5-7-11(12)13)18-19-16(20)23-10-14(21)22-4-2/h5-9,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNFIHHYXJCWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the indole and triazole precursors. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole ring can be formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

Once the indole and triazole precursors are prepared, they can be coupled through a thioether linkage. This is typically achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions, followed by esterification with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Huisgen cycloaddition reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the indole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, ethers

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing triazole and indole structures exhibit promising anticancer properties. For instance:

  • A study highlighted that derivatives of triazole linked to indole showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .
CompoundCell LineIC50 (µM)Mechanism
Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetateA54923.30 ± 0.35Apoptosis induction
Ethyl 2-thioacetate derivativeMCF-7<30Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against various bacterial strains:

  • In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli25 µg/mL

Antitubercular Studies

This compound has shown potential in the fight against tuberculosis:

  • A recent study reported that triazole derivatives demonstrated significant antitubercular activity against Mycobacterium tuberculosis strains. The compound's efficacy was attributed to its ability to inhibit mycobacterial growth through interference with metabolic pathways .

Mechanism of Action

The mechanism of action of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring is known to interact with a variety of biological targets, including enzymes, receptors, and DNA. The triazole ring can also interact with biological targets, potentially enhancing the compound’s biological activities. The thioether linkage may play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Ester vs. Amide Derivatives

VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)
  • Structure : Replaces the indole with a 3-pyridinyl group and substitutes the ethyl ester with an acetamide.
  • Key Differences: Bioactivity: VUAA1 is a potent agonist of insect Orco ion channels . The acetamide group likely enhances metabolic stability compared to the target compound’s ester.
OLC15 (N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)
  • Structure : Features a 2-pyridinyl group and a bulkier N-(4-butylphenyl) substituent.
  • Key Differences: Antagonistic Activity: OLC15 acts as an Orco antagonist, highlighting how minor structural changes (e.g., pyridine position, alkyl chain length) can invert bioactivity .
Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate
  • Structure : Substitutes the 4-ethyl and indole groups with phenyl and pyridin-3-yl moieties.

Table 1: Functional Group Impact on Properties

Compound R4 R5 Functional Group Key Bioactivity
Target Compound Ethyl 1H-Indol-3-yl Thioacetate ester Not reported
VUAA1 Ethyl 3-Pyridinyl Acetamide Orco agonist
OLC15 Ethyl 2-Pyridinyl Acetamide Orco antagonist
Ethyl 2-((4-Ph...acetate Phenyl Pyridin-3-yl Thioacetate ester Not reported

Substituent Variations: Aromatic vs. Aliphatic Groups

Methyl/Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate (Compounds 8 and 9)
  • Structure : Bulky 4-cyclopropylnaphthalen-1-yl group at R4 and simpler aromatic R5.
  • Synthesis: Prepared via cyclocondensation under nitrogen, similar to methods likely used for the target compound .
Sodium 2-((4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate
  • Structure: Sodium salt with amino and thiophen-2-ylmethyl substituents.
  • Key Differences :
    • Ionization : The carboxylate anion improves water solubility, contrasting with the target compound’s neutral ester .
    • Bioactivity : Demonstrated actoprotective (anti-stress) effects in rats, suggesting triazole derivatives’ versatility in therapeutic applications .

Electron-Withdrawing and Steric Modifications

Ethyl 2-((4-Ethyl-5-(1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate
  • Structure : Incorporates a trifluoromethylpyrazole group at R5.
  • Applications: Such modifications are common in agrochemicals for improved stability .

Biological Activity

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure combining an indole moiety with a triazole and thioacetate group. Its molecular formula is C23H23N5O3SC_{23}H_{23}N_5O_3S, with a molecular weight of approximately 433.6 g/mol. The structural configuration allows for interactions with various biological targets, enhancing its potential efficacy in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µg/mL) Cell Viability (%)
Hep-G2 (Liver Cancer)55.4012.93 ± 0.55
MDA-MB-231 (Breast Cancer)Not specifiedNot specified
Panc-1 (Pancreatic Cancer)Not specifiedNot specified

In these studies, the compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin and ellipticine, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its effects involves:

  • Enzyme Inhibition : The indole and triazole moieties may interact with specific enzymes involved in cancer cell proliferation.
  • Cell Signaling Modulation : The compound could influence various signaling pathways that regulate cell survival and apoptosis.

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds possess antimicrobial properties, potentially useful against various pathogens .

Study on Hepatocellular Carcinoma

A study evaluating the efficacy of triazole derivatives, including this compound against hepatocellular carcinoma (Hep-G2), found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of approximately 10.99 µg/mL .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole compounds, where ethyl derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests a broader application in treating infections .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The synthesis typically involves:

  • Step 1 : Formation of a hydrazide intermediate from sodium salts of heterocyclic precursors (e.g., xanthine derivatives) via reaction with ethyl isothiocyanate .
  • Step 2 : Intramolecular cyclization under reflux conditions to form the 1,2,4-triazole core .
  • Step 3 : Thioether linkage formation by reacting the triazole-thiol intermediate with ethyl monochloroacetate in aqueous or propan-2-ol media .
    Optimization : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., sodium hydroxide for neutralization) can improve yields.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Elemental Analysis : Validates empirical formula accuracy .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H bend in indole at ~3400 cm⁻¹) .
  • 1H NMR : Confirms substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, ethyl groups at δ 1.2–1.4 ppm) .
  • Chromatography-Mass Spectrometry (LC-MS) : Ensures purity and detects byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Antioxidant Testing : DPPH radical scavenging or FRAP assays to assess redox potential .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Molecular Docking : Predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina. Evidence from similar triazole-thiols shows strong interactions with active-site residues .
  • QSAR Modeling : Correlate substituent electronegativity or lipophilicity (logP) with antimicrobial potency .
  • Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to simulate cyclization energetics and identify rate-limiting steps .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., 13C NMR with HSQC for carbon-proton correlation) .
  • Isotopic Labeling : Track sulfur or nitrogen atoms in synthetic intermediates via isotopic mass shifts in MS .
  • X-ray Crystallography : Resolve ambiguous proton environments in the indole or triazole moieties .

Q. What strategies improve solubility and bioavailability for preclinical testing?

  • Salt Formation : React with inorganic (e.g., Na⁺, K⁺) or organic bases (morpholine, piperidine) to enhance aqueous solubility .
  • Prodrug Design : Modify the ethyl ester group to a hydrolyzable moiety (e.g., glycinate) for controlled release .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve pharmacokinetics .

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